molecular formula C14H32ClNO B3211349 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride CAS No. 108681-26-1

1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride

Cat. No. B3211349
M. Wt: 265.86 g/mol
InChI Key: RNQZPJGZEDPYSP-UHFFFAOYSA-M
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Patent
US08913931B2

Procedure details

70 mmol of 2-(dibutylamino) ethanol, 75 mmol of 1-chlorobutane, and 50 g of ethanol were mixed under N2 atmosphere, and made to react at 80 degrees C. for 8 hours under reflux condition. The ethanol and extra 1-chlorobutane were distilled away therefrom by reducing pressure to produce 70 mmol of (2-hydroxyethyl)tributylammonium chloride.
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6][CH2:7][OH:8])[CH2:2][CH2:3][CH3:4].[Cl:13][CH2:14][CH2:15][CH2:16][CH3:17]>C(O)C>[Cl-:13].[OH:8][CH2:7][CH2:6][N+:5]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:1][CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
70 mmol
Type
reactant
Smiles
C(CCC)N(CCO)CCCC
Name
Quantity
75 mmol
Type
reactant
Smiles
ClCCCC
Name
Quantity
50 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 80 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
for 8 hours under reflux condition
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
The ethanol and extra 1-chlorobutane were distilled away

Outcomes

Product
Name
Type
product
Smiles
[Cl-].OCC[N+](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 70 mmol
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.